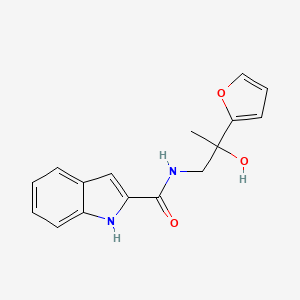
N-(2-(furan-2-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and indole rings, and the introduction of the carboxamide group. Unfortunately, without specific information or references, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and indole rings, and the carboxamide group. The furan ring is a heterocyclic compound with a five-membered aromatic ring. The indole ring is a bicyclic structure, and the carboxamide group features a carbonyl group attached to a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and indole rings could contribute to its aromaticity and potentially its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
N-(2-(furan-2-yl)-2-hydroxypropyl)-1H-indole-2-carboxamide derivatives are synthesized for potential biological applications, notably for their anti-inflammatory and anticancer properties. For instance, some derivatives have been prepared and examined for analgesic and anti-inflammatory activities using the acetic acid writhing method in mice and the carrageenin edema method in rats, showing potent activities in animal models (Nakashima et al., 1984). Another study focused on the design and synthesis of these derivatives as epidemal growth factor receptor (EGFR) inhibitors, evaluating their cytotoxic activities against various cancer cell lines. The study discovered that some compounds exhibited potent anticancer activities, suggesting their potential as EGFR inhibitors (Lan et al., 2017).
Chemical Synthesis and Reactivity
The compound's synthesis also opens avenues for exploring its reactivity and potential in creating novel chemical structures. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been investigated, showcasing the compound's versatility in electrophilic substitution reactions and its potential as a precursor for further chemical transformations (Aleksandrov et al., 2017).
Polymer and Materials Science
In polymer and materials science, derivatives of this compound have been utilized to synthesize biobased polyesters and polyesteramides. These studies aim at developing sustainable materials for the polymer industry, leveraging the compound's structure for creating furanic-aliphatic polyesteramides without side reactions, demonstrating the material's potential in manufacturing environmentally friendly polymers (Triki et al., 2018).
Antimicrobial Activity
Exploring the antimicrobial potential, a thiazole-based heterocyclic amide derivative was synthesized and showed good antimicrobial activity against a range of microorganisms, highlighting its promise for pharmacological and medical applications (Cakmak et al., 2022).
Wirkmechanismus
Target of Action
The compound N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide is a derivative of furan and indole . Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various disease areas . Similarly, indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
For instance, furan-containing compounds have been employed as medicines in a number of distinct disease areas due to their advantageous biological and pharmacological characteristics . Indole derivatives, on the other hand, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
It is known that furan and indole derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Furan and indole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular levels .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-16(20,14-7-4-8-21-14)10-17-15(19)13-9-11-5-2-3-6-12(11)18-13/h2-9,18,20H,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQZLGZVSUZMQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=CC=CC=C2N1)(C3=CC=CO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![3,4-dimethyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2397295.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
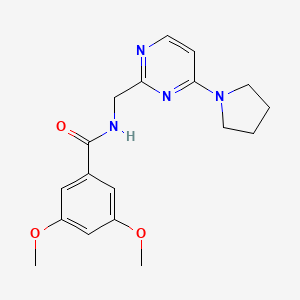
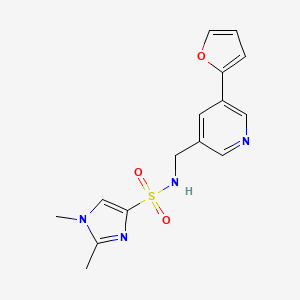
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)
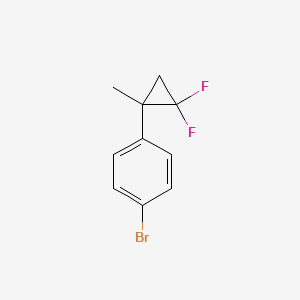
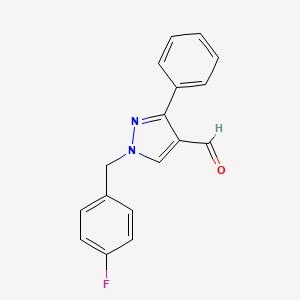
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2397308.png)
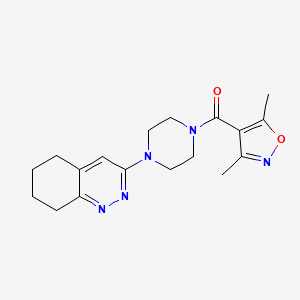
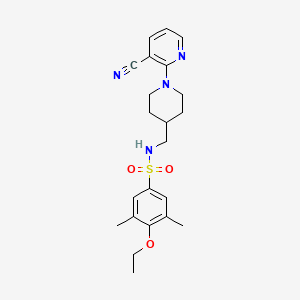
![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)